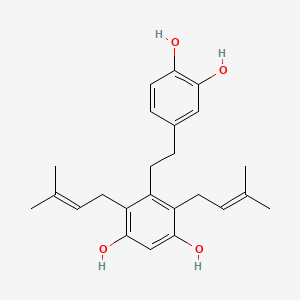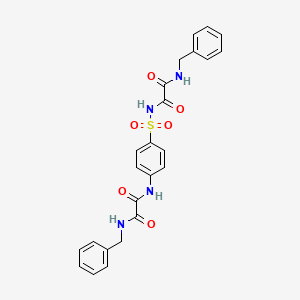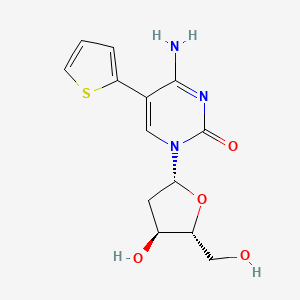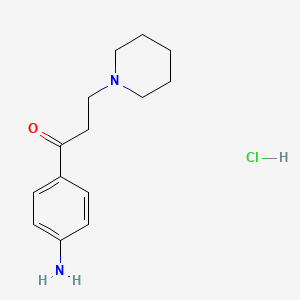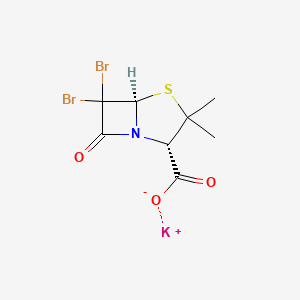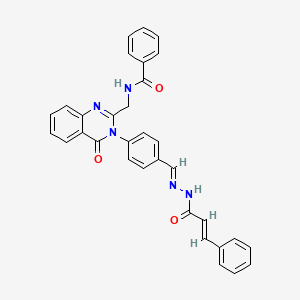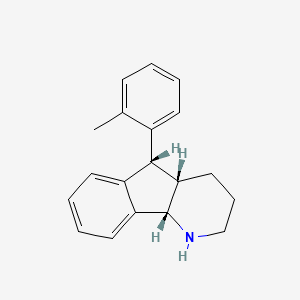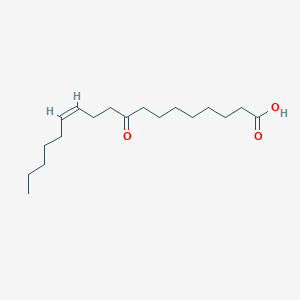
12-Octadecenoic acid, 9-oxo-, (12Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Octadecenoic acid, 9-oxo-, (12Z)-, also known as (12Z)-9-Oxo-12-octadecenoic acid, is a fatty acid derivative with the molecular formula C18H32O3. This compound is characterized by the presence of a double bond at the 12th carbon and a keto group at the 9th carbon. It is a member of the oxo-fatty acids family, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Octadecenoic acid, 9-oxo-, (12Z)- can be achieved through several methods. One common approach involves the regioselective functionalization of linolenic acid using lipoxygenases from soybean or tomato at specific pH conditions . This method allows for the production of configurationally pure 9-oxo-10E,12Z,15Z- and 13-oxo-9Z,11E,15E-octadecatrienoic acids.
Industrial Production Methods
Industrial production of 12-Octadecenoic acid, 9-oxo-, (12Z)- typically involves the large-scale extraction and purification of the compound from natural sources, such as plant oils. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
12-Octadecenoic acid, 9-oxo-, (12Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo-fatty acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The double bond in the compound can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Formation of various oxo-fatty acids.
Reduction: Conversion to 12-hydroxy-9-octadecenoic acid.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
12-Octadecenoic acid, 9-oxo-, (12Z)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Industry: Utilized in the production of bio-based materials and as an additive in various products.
Mechanism of Action
The mechanism of action of 12-Octadecenoic acid, 9-oxo-, (12Z)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells via the mitochondrial regulation pathway . The compound’s effects are mediated through the modulation of gene expression and protein activity, leading to cellular responses such as cell cycle arrest and programmed cell death.
Comparison with Similar Compounds
Similar Compounds
- 12-Ketooleic acid
- 12-Oxo-9Z-octadecenoic acid
- 9-Oxo-10E,12Z,15Z-octadecatrienoic acid
- 13-Oxo-9Z,11E,15E-octadecatrienoic acid
Uniqueness
12-Octadecenoic acid, 9-oxo-, (12Z)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits unique reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
112543-32-5 |
|---|---|
Molecular Formula |
C18H32O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(Z)-9-oxooctadec-12-enoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8H,2-5,7,9-16H2,1H3,(H,20,21)/b8-6- |
InChI Key |
BKJBXNYJVJPQLE-VURMDHGXSA-N |
Isomeric SMILES |
CCCCC/C=C\CCC(=O)CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCCC(=O)CCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-3-(2-hydroxyethyl)benzothiazolium bromide](/img/structure/B12702519.png)
